7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0815675
InChI: InChI=1S/C16H22N2OS/c1-5-18-9-17-14-13(15(18)19)11-7-6-10(16(2,3)4)8-12(11)20-14/h9-10H,5-8H2,1-4H3
SMILES: CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C
Molecular Formula: C16H22N2OS
Molecular Weight: 290.4 g/mol

7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC0815675

Molecular Formula: C16H22N2OS

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C16H22N2OS
Molecular Weight 290.4 g/mol
IUPAC Name 7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C16H22N2OS/c1-5-18-9-17-14-13(15(18)19)11-7-6-10(16(2,3)4)8-12(11)20-14/h9-10H,5-8H2,1-4H3
Standard InChI Key AJLQAGKYEPWVGP-UHFFFAOYSA-N
SMILES CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C
Canonical SMILES CCN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator